molecular formula C29H34ClN7O6 B1460584 Z-Phe-Arg-pNA hydrochloride CAS No. 59188-54-4

Z-Phe-Arg-pNA hydrochloride

Cat. No. B1460584
CAS RN: 59188-54-4
M. Wt: 612.1 g/mol
InChI Key: MQLJPMRKMUZNKZ-DKIIUIKKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Phe-Arg-pNA hydrochloride, also known as Z-FR-pNA, is a sensitive chromogenic substrate . It is used for cathepsin L and papain, and is also cleaved by falcipain 2 . The CAS Number (net) is 117761-01-0 .


Molecular Structure Analysis

The molecular weight of Z-Phe-Arg-pNA hydrochloride is 612.09 . Its sum formula is C₂₉H₃₃N₇O₆ · HCl .


Chemical Reactions Analysis

Z-Phe-Arg-pNA hydrochloride acts as a substrate for certain enzymes. It is known to be cleaved by cathepsin L, papain, and falcipain 2 .


Physical And Chemical Properties Analysis

Z-Phe-Arg-pNA hydrochloride has a molecular weight of 612.07700 . It is recommended to be stored at temperatures below -15°C .

Scientific Research Applications

Cathepsin Substrate

Z-Phe-Arg-pNA hydrochloride serves as a substrate for cathepsins B, K, L, and S . Cathepsins are proteases involved in protein catabolism, and their activity can be studied using this compound.

Papain Substrate

Papain is a cysteine protease from the papaya plant. Z-Phe-Arg-pNA hydrochloride can be used as a substrate in studies involving papain .

Trypsin Substrate

Trypsin is an enzyme that breaks down proteins in the digestive system. Z-Phe-Arg-pNA hydrochloride can be used as a substrate for trypsin, aiding in the study of this enzyme’s activity .

Plasma Kallikrein Substrate

Plasma kallikrein is a serine protease present in blood plasma. It plays a crucial role in blood coagulation, inflammation, and other physiological processes. Z-Phe-Arg-pNA hydrochloride can be used as a substrate for plasma kallikrein .

Inhibitor Screening

The compound can be used in inhibitor screening. By observing the release of pNA (p-Nitroanilide), researchers can monitor the activity of various enzymes and determine the effectiveness of potential inhibitors .

Kinetic Analysis

Z-Phe-Arg-pNA hydrochloride can be used in kinetic analysis of the enzymes it serves as a substrate for. By monitoring the release of pNA, researchers can study the kinetics of these enzymes .

Mechanism of Action

Target of Action

Z-Phe-Arg-pNA hydrochloride is a chromogenic substrate primarily for cathepsins B, K, L, and S, as well as papain, trypsin, and plasma kallikrein . These enzymes play crucial roles in various biological processes, including protein degradation and regulation of key physiological pathways.

Mode of Action

The compound works by interacting with its target enzymes. It is cleaved by these enzymes, leading to the release of p-nitroaniline (pNA), which can be monitored at 405-410 nm . This property makes Z-Phe-Arg-pNA hydrochloride useful for inhibitor screening and kinetic analysis .

Result of Action

The cleavage of Z-Phe-Arg-pNA hydrochloride by its target enzymes results in the release of pNA, leading to an increase in fluorescence that can be monitored . This provides a measurable output that can be used to assess the activity of the enzymes and the effectiveness of potential inhibitors.

Action Environment

The action of Z-Phe-Arg-pNA hydrochloride is influenced by various environmental factors. For instance, the pH of the environment can affect enzyme activity and thus the rate at which the compound is cleaved . Additionally, factors such as temperature and the presence of other substances (e.g., inhibitors or activators) can also influence the compound’s action, efficacy, and stability.

Safety and Hazards

When handling Z-Phe-Arg-pNA hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended .

Future Directions

The use of Z-Phe-Arg-pNA hydrochloride and similar substrates in research is ongoing. For example, a study demonstrated that using Glp-Phe-Gln-pNA in combination with a commercially available substrate, Z-Arg-Arg-pNA, provided differential determination of cathepsins L and B . This suggests potential future applications in the differential determination of similar enzymes.

properties

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33N7O6.ClH/c30-28(31)32-17-7-12-24(26(37)33-22-13-15-23(16-14-22)36(40)41)34-27(38)25(18-20-8-3-1-4-9-20)35-29(39)42-19-21-10-5-2-6-11-21;/h1-6,8-11,13-16,24-25H,7,12,17-19H2,(H,33,37)(H,34,38)(H,35,39)(H4,30,31,32);1H/t24-,25-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQLJPMRKMUZNKZ-DKIIUIKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OCC3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H34ClN7O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

612.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Phe-Arg-pNA hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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